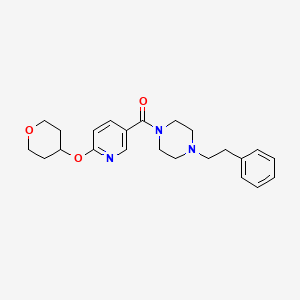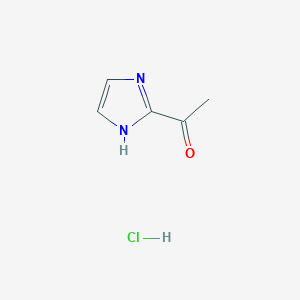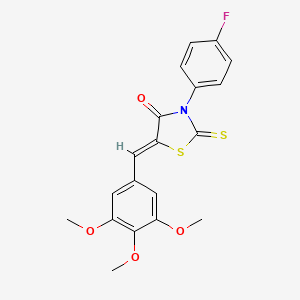
(4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a synthetic organic compound characterized by a complex molecular structure featuring a piperazine ring, a pyridine ring, and a tetrahydropyran-4-yloxy substituent. This compound has garnered interest in various scientific fields due to its potential pharmacological properties and diverse applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of key intermediates such as 4-phenethylpiperazine and 6-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-3-carbaldehyde. These intermediates are then subjected to nucleophilic substitution and condensation reactions under controlled conditions, often requiring specific catalysts and solvents to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves rigorous control of temperature, pressure, and reaction time to maintain consistency and quality. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: Exposure to oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can result in the cleavage of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions within the molecule, leading to the formation of diverse analogs.
Common Reagents and Conditions: Reactions typically involve reagents like sodium hydride, Grignard reagents, and organolithium compounds under anhydrous conditions to prevent side reactions. Solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide are frequently used to facilitate these reactions.
Major Products: Major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives, which exhibit varied chemical and biological properties.
科学研究应用
Chemistry: In chemistry, (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is utilized as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for diverse chemical modifications, making it valuable for developing new compounds with desired properties.
Biology: The compound's structure suggests potential interactions with various biological targets, making it a candidate for biochemical studies. It can be used to investigate receptor binding, enzyme inhibition, and cellular pathways, aiding in the understanding of biological processes.
Medicine: Preclinical studies have explored the compound's potential pharmacological effects, including its activity as a ligand for certain receptors. Its unique structure may offer therapeutic benefits, leading to the development of new drugs for treating specific medical conditions.
Industry: In the industrial sector, the compound finds applications in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its role as an intermediate in complex synthetic pathways underscores its importance in large-scale production processes.
作用机制
The mechanism by which (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone exerts its effects is closely related to its interaction with molecular targets such as receptors, enzymes, and ion channels. The piperazine and pyridine rings play a crucial role in binding to these targets, modulating their activity, and influencing downstream signaling pathways. This compound may act as an agonist, antagonist, or inhibitor, depending on the specific target and context.
相似化合物的比较
Similar Compounds: Compounds structurally similar to (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone include:
(4-Phenethylpiperazin-1-yl)(6-((tetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)methanone
(4-Benzylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
(4-Phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)quinolin-3-yl)methanone
Uniqueness: The uniqueness of this compound lies in its distinct combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications that are not achievable with other compounds.
属性
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-23(20-6-7-22(24-18-20)29-21-9-16-28-17-10-21)26-14-12-25(13-15-26)11-8-19-4-2-1-3-5-19/h1-7,18,21H,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHSCRPOXMRZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]acetamide](/img/structure/B2788451.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2788455.png)
![3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2788459.png)

![4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2788461.png)
![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2788464.png)


![N-cyclohexyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2788468.png)
![3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2788469.png)
